4-Bromo-8-nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

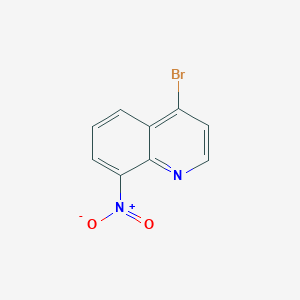

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-8-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-4-5-11-9-6(7)2-1-3-8(9)12(13)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXJMMPHGVRQJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-8-nitroquinoline: Synthesis, Properties, and Applications

Executive Summary: This guide provides an in-depth analysis of 4-Bromo-8-nitroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical identity, detailed physicochemical properties, a robust synthesis protocol with mechanistic insights, and its current and potential applications in drug discovery and scientific research. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering expert insights into the handling, synthesis, and utility of this versatile molecule.

Core Chemical Identity

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds that form the backbone of many pharmacologically active agents.[1] The molecule is characterized by a quinoline ring system substituted with a bromine atom at the C4 position and a nitro group at the C8 position. These substitutions significantly influence the molecule's electronic properties, reactivity, and biological activity.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1379345-02-4 | [1][2][3] |

| IUPAC Name | This compound | [1][2][3] |

| Molecular Formula | C₉H₅BrN₂O₂ | [1][2][3] |

| Molecular Weight | 253.06 g/mol | [2][3] |

| SMILES | C1=CC2=C(C=CN=C2C(=C1)--INVALID-LINK--[O-])Br | [1][3] |

| InChI Key | PAXJMMPHGVRQJX-UHFFFAOYSA-N |[1][3] |

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for determining its suitability for various applications, from reaction conditions to formulation development.

Table 2: Physicochemical Data for this compound

| Property | Value | Notes |

|---|---|---|

| Appearance | Off-white to yellow solid/powder | [4][5] |

| Purity | ≥95% (Commercially available) | [2][6] |

| XLogP3 | 2.7 | A measure of lipophilicity, indicating moderate solubility in nonpolar solvents.[3] |

| Topological Polar Surface Area | 58.7 Ų | Suggests reasonable cell permeability characteristics.[3][7] |

| Storage Conditions | Store at room temperature or 2-8°C in a dry, cool, well-ventilated place. Keep container tightly closed. | [2][4][5] |

| Solubility | Data not widely available; expected to be soluble in organic solvents like DMF and DMSO. |[1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via a two-step process starting from quinolin-4-ol. This involves the bromination of the hydroxyl group followed by electrophilic nitration of the quinoline ring system.

Step 1: Synthesis of 4-Bromoquinoline (Precursor)

The conversion of quinolin-4-ol to 4-bromoquinoline is a standard transformation. The hydroxyl group at the 4-position makes the carbon susceptible to nucleophilic substitution after activation. Phosphorus tribromide (PBr₃) is an effective reagent for this conversion.

-

Causality: PBr₃ reacts with the hydroxyl group to form a good leaving group (O-PBr₂), which is subsequently displaced by a bromide ion. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8]

Step 2: Nitration of 4-Bromoquinoline

The core of the synthesis is the regioselective nitration of 4-bromoquinoline. The introduction of the nitro group at the C8 position is an electrophilic aromatic substitution reaction.[1]

-

Causality: A strong nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is required. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The quinoline ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, under harsh acidic conditions, the reaction proceeds, with substitution favoring the benzene ring portion of the scaffold. The C8 position is a common site for nitration in quinoline systems.[1][9]

Detailed Experimental Protocol

This protocol is a representative synthesis based on established chemical principles and must be performed by qualified personnel with appropriate safety precautions.

-

Preparation of 4-Bromoquinoline:

-

To a stirred solution of quinolin-4-ol (1.0 eq) in anhydrous DMF, add phosphorus tribromide (1.05 eq) dropwise at 0°C under a nitrogen atmosphere.[8]

-

Allow the mixture to warm to room temperature and stir for 30-60 minutes until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Basify the mixture to a pH of ~10 using a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 4-bromoquinoline.[8]

-

-

Nitration to this compound:

-

Dissolve the synthesized 4-bromoquinoline (1.0 eq) in concentrated sulfuric acid, and cool the mixture to -5°C to 0°C in an ice-salt bath.[9]

-

Slowly add a pre-mixed solution of concentrated nitric acid (1.1 eq) in concentrated sulfuric acid dropwise, ensuring the internal temperature remains below 5°C.

-

Stir the reaction mixture at this temperature for 1-2 hours.[9]

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a cold, dilute sodium bicarbonate solution.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.[1]

-

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique arrangement of the bromo and nitro functional groups on the quinoline scaffold makes this compound a valuable building block and a compound of interest for several applications.

-

Pharmaceutical Intermediate: Quinoline-based structures are central to a wide range of therapeutics, including antimalarial, antibacterial, and anticancer agents.[1][9] this compound serves as a versatile precursor. The bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The nitro group can be readily reduced to an amine, which is a key functional group for further derivatization, such as amide bond formation or use in diazotization reactions.[1]

-

Anticancer and Antimicrobial Research: The compound itself has been noted for its antimicrobial properties and potential in cancer research.[1] The mechanism is thought to involve the reduction of the nitro group within cells to form reactive amino derivatives that can interact with biological macromolecules like proteins and nucleic acids.[1] Studies on related bromo- and nitro-substituted quinolines have demonstrated significant antiproliferative activity against various cancer cell lines and the ability to act as Topoisomerase I inhibitors, which are crucial enzymes for DNA replication.[9][10]

-

Neurodegenerative Disease Research: 8-substituted quinolines are being investigated for their potential role in the treatment and diagnosis of Alzheimer's disease.[1] This area of research often focuses on the ability of such compounds to chelate metal ions or interact with protein aggregates.

-

Materials Science: The aromatic structure and polar functional groups suggest potential use in the development of novel dyes, pigments, and functional organic materials.[1]

Caption: Potential applications derived from this compound.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[5]

-

Hazards: The compound may be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[11][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[5][11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically important heterocyclic compound with a well-defined chemical profile. Its synthesis is achievable through standard organic transformations, and its dual functional handles—a bromine atom and a nitro group—provide extensive opportunities for chemical modification. These features make it a valuable building block for synthesizing complex molecules with potential applications in pharmacology, particularly in the development of novel anticancer and antimicrobial agents, and in materials science. Researchers utilizing this compound should adhere to strict safety protocols due to its potential hazards.

References

- 1. Buy this compound | 1379345-02-4 [smolecule.com]

- 2. This compound 95.00% | CAS: 1379345-02-4 | AChemBlock [achemblock.com]

- 3. This compound | C9H5BrN2O2 | CID 86583068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-8-nitroisoquinoline CAS#: 677702-62-4 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-BROMO-8-NITROISOQUINOLINE | CymitQuimica [cymitquimica.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-8-nitroquinoline

Abstract

This technical guide provides a comprehensive overview of scientifically vetted methodologies for the synthesis of 4-Bromo-8-nitroquinoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document outlines two primary synthetic strategies, beginning with a detailed retrosynthetic analysis to elucidate the logic behind the proposed pathways. The principal focus is a robust three-step sequence commencing with the Gould-Jacobs reaction to form the quinoline core, followed by decarboxylation and subsequent bromination. An alternative pathway, leveraging the classical Sandmeyer reaction, is also presented. Each protocol is detailed with step-by-step instructions, causality-driven explanations for experimental choices, and quantitative data. The guide is structured to provide drug development professionals and organic chemists with both the practical steps for synthesis and the foundational chemical principles that govern these transformations.

Introduction: Significance of this compound

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial and anticancer properties. The targeted functionalization of the quinoline ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound serves as a versatile intermediate in this context. The bromine atom at the C4-position and the nitro group at the C8-position are strategic functional groups. The C4-bromo substituent is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The C8-nitro group can be readily reduced to an amine, providing a vector for further derivatization, such as amide bond formation. The presence of both functionalities on the same scaffold enables programmed, regioselective modifications, making it a valuable building block for creating libraries of complex molecules for biological screening.

Retrosynthetic Analysis and Strategy

A direct, single-step synthesis of this compound from a simpler quinoline precursor is challenging due to the directing effects of the substituents and the relative reactivity of the quinoline rings. Electrophilic bromination of 8-nitroquinoline is mechanistically disfavored at the C4-position. Therefore, a multi-step approach is required. Two logical retrosynthetic pathways are proposed:

-

Pathway A (The 4-Hydroxyquinoline Route): This is the primary focus of this guide. The strategy involves disconnecting the C4-Br bond to reveal a 4-hydroxyquinoline precursor. This intermediate can be synthesized by constructing the quinoline ring from a suitable aniline derivative via the Gould-Jacobs reaction. This approach offers excellent control over the initial substitution pattern.

-

Pathway B (The Sandmeyer Route): An alternative strategy involves disconnecting the C4-Br bond to identify a 4-amino-8-nitroquinoline precursor. The amino group can be introduced onto a pre-formed quinoline and then converted to the bromide via the well-established Sandmeyer reaction.

The following diagram illustrates these two divergent strategies.

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Pathway: The 4-Hydroxyquinoline Route

This pathway is advantageous as it builds the core structure with the oxygen functionality already in place at C4, which can then be directly converted to the desired bromide.

Step 1: Synthesis of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline core. It begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization.[1][2]

-

Principle: 3-Nitroaniline is used as the starting material. The amino group acts as a nucleophile, attacking DEEM to form an intermediate. This intermediate undergoes thermal cyclization, driven by the formation of the stable aromatic quinoline system. The reaction is typically performed at high temperatures in a high-boiling solvent like diphenyl ether.

Experimental Protocol:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) | Notes |

| 3-Nitroaniline | 138.12 | 1.38 g | 10.0 | Starting aniline. Ensure it is dry. |

| Diethyl ethoxymethylenemalonate | 216.23 | 2.27 g (2.1 mL) | 10.5 | 1.05 equivalents. Slight excess ensures full conversion of aniline. |

| Diphenyl ether | 170.21 | ~20 mL | - | High-boiling solvent for thermal cyclization. |

| Dowtherm A | - | - | - | Alternative high-boiling solvent. |

| Ethanol | 46.07 | As needed | - | For washing the product. |

Procedure:

-

In a round-bottom flask equipped with a condenser, combine 3-nitroaniline (1.38 g, 10.0 mmol) and diethyl ethoxymethylenemalonate (2.27 g, 10.5 mmol).

-

Heat the mixture at 130-140°C for 2 hours. During this stage, ethanol is eliminated as the initial condensation occurs.

-

To the resulting viscous oil, add diphenyl ether (~20 mL).

-

Heat the mixture to reflux (approx. 250-260°C) for 30-45 minutes. The cyclization occurs at this high temperature, and the product will begin to precipitate.

-

Allow the reaction mixture to cool to room temperature.

-

Add hexane or ethanol to dilute the diphenyl ether and facilitate filtration.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with ethanol and then hexane to remove residual diphenyl ether.

-

Dry the product, ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate, under vacuum. A typical yield is 70-80%.

Step 2: Synthesis of 4-Hydroxy-8-nitroquinoline

This step involves the saponification of the ethyl ester followed by decarboxylation to yield the desired intermediate.

-

Principle: The ethyl ester is hydrolyzed to a carboxylic acid under basic conditions. Subsequent heating of the carboxylate salt in an acidic medium causes decarboxylation, releasing CO₂ and forming the final product.

Experimental Protocol:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (8 mmol scale) | Moles (mmol) | Notes |

| Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate | 276.23 | 2.21 g | 8.0 | Starting material from Step 1. |

| Sodium Hydroxide (NaOH) | 40.00 | 1.60 g | 40.0 | 5 equivalents for saponification. |

| Water | 18.02 | 20 mL | - | Solvent for hydrolysis. |

| Hydrochloric Acid (HCl), concentrated | 36.46 | As needed | - | For acidification and decarboxylation. |

Procedure:

-

Suspend the ethyl ester (2.21 g, 8.0 mmol) in a 10% aqueous solution of sodium hydroxide (1.60 g NaOH in ~16 mL water).

-

Heat the mixture to reflux for 2-3 hours until a clear solution is obtained, indicating complete saponification.

-

Cool the solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. The carboxylic acid intermediate will precipitate.

-

Gently heat the acidic suspension to 80-90°C. Vigorous evolution of CO₂ will be observed. Continue heating until gas evolution ceases (approx. 30-60 minutes).

-

Cool the mixture to room temperature. The product, 4-hydroxy-8-nitroquinoline, will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. A typical yield is 90-95%.

Step 3: Synthesis of this compound

This final key step converts the 4-hydroxyl group into the target 4-bromo substituent.

-

Causality & Expertise: The C4-hydroxyl group of a quinolone exists in tautomeric equilibrium with its keto form, 4-quinolone. This hydroxyl group is chemically similar to that of a phenol or an enol and is not readily displaced. Reagents like phosphorus oxybromide (POBr₃) or phosphorus pentabromide (PBr₅) are required to convert the hydroxyl into a good leaving group, facilitating nucleophilic substitution by a bromide ion. POBr₃ is often preferred for its reliability in such transformations.

Experimental Protocol:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (5 mmol scale) | Moles (mmol) | Notes |

| 4-Hydroxy-8-nitroquinoline | 204.16 | 1.02 g | 5.0 | Starting material from Step 2. Must be completely dry. |

| Phosphorus Oxybromide (POBr₃) | 286.69 | 2.15 g | 7.5 | 1.5 equivalents. Highly corrosive and moisture-sensitive. |

| Toluene or Acetonitrile | - | ~15 mL | - | Anhydrous solvent. |

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it releases HBr gas. All glassware must be oven-dried.

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a drying tube with CaCl₂), add 4-hydroxy-8-nitroquinoline (1.02 g, 5.0 mmol) and phosphorus oxybromide (2.15 g, 7.5 mmol).

-

Add anhydrous toluene or acetonitrile (~15 mL) as the solvent.

-

Heat the mixture to reflux (approx. 110-120°C) for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (~50 g) in a beaker with vigorous stirring. This will hydrolyze the excess POBr₃. This step is exothermic.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute ammonium hydroxide until the pH is approximately 7-8.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry it.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Alternative Synthetic Pathway: The Sandmeyer Route

The Sandmeyer reaction provides a classic and reliable method for converting an aromatic amino group into a halide.[3] This pathway would be highly effective if the precursor, 4-amino-8-nitroquinoline, is readily available.

Principle of the Sandmeyer Reaction

The reaction proceeds in two distinct stages:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5°C) to form a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Displacement: The diazonium salt solution is added to a solution of copper(I) bromide (CuBr). The copper catalyst facilitates the displacement of the diazonio group (-N₂⁺) with a bromide, releasing nitrogen gas.

The mechanism involves single-electron transfer steps, forming an aryl radical intermediate.

Caption: Workflow for the Sandmeyer bromination of an aminoquinoline.

General Protocol for Sandmeyer Bromination

This protocol is generalized for an aminoquinoline precursor.

Procedure:

-

Diazotization:

-

Dissolve/suspend the 4-amino-8-nitroquinoline (1.0 eq) in 48% hydrobromic acid (HBr) (~3-4 eq).

-

Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Cool this solution to 0°C.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 1 hour, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

-

Safety and Troubleshooting

-

Safety: Phosphorus oxybromide is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The Sandmeyer reaction involves unstable diazonium salts; never allow them to dry out, as they can be explosive. The diazotization step is exothermic and requires careful temperature control.

-

Troubleshooting (Pathway A):

-

Low yield in Step 1: Ensure the cyclization temperature is high enough (>250°C) and the reaction time is sufficient. Incomplete removal of the diphenyl ether solvent can also lower the isolated yield; wash thoroughly with hexane.

-

Incomplete bromination in Step 3: Ensure all reagents and glassware are scrupulously dry, as moisture will decompose the POBr₃. An insufficient amount of POBr₃ or too short a reflux time can also lead to incomplete conversion.

-

References

An In-Depth Technical Guide to 4-Bromo-8-nitroquinoline: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-bromo-8-nitroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and potential applications of this versatile molecular scaffold.

Core Molecular Attributes

This compound is a substituted quinoline characterized by a bromine atom at the 4-position and a nitro group at the 8-position. This specific arrangement of functional groups imparts a unique electronic profile that dictates its reactivity and utility as a chemical building block.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 253.05 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 1379345-02-4 | [1][2] |

| Canonical SMILES | C1=CC2=C(C=CN=C2C(=C1)--INVALID-LINK--[O-])Br | [1] |

| InChI Key | PAXJMMPHGVRQJX-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving the sequential functionalization of the quinoline core. The regioselectivity of both the bromination and nitration steps is critical and is governed by the electronic nature of the quinoline ring and any pre-existing substituents. A common conceptual pathway involves the nitration of a bromo-substituted quinoline precursor.

Conceptual Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis, starting from a suitable quinoline precursor. The precise order of bromination and nitration may be adapted based on the desired regiochemical outcome and the directing effects of the substituents.

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established methods for the nitration of bromoquinolines and should be adapted and optimized for specific laboratory conditions.[3]

Objective: To synthesize this compound via nitration of 4-bromoquinoline.

Materials:

-

4-bromoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath, beaker, separatory funnel, filtration apparatus.

Procedure:

-

Dissolution of Starting Material: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoquinoline in concentrated sulfuric acid. The process is exothermic, so it should be done carefully with cooling.

-

Cooling: Cool the solution to -5 °C to 0 °C using an ice-salt bath. Maintaining this low temperature is crucial for controlling the reaction rate and minimizing side-product formation.

-

Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should also be pre-cooled to 0 °C.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 4-bromoquinoline. The rate of addition should be slow to ensure the internal temperature of the reaction mixture does not exceed 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for a specified time. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice in a beaker with constant stirring. This will precipitate the crude product.

-

Work-up: Once the ice has melted, neutralize the acidic solution carefully with a 10% sodium carbonate solution until the pH is neutral or slightly basic.

-

Extraction: Extract the product from the aqueous mixture using dichloromethane. Perform multiple extractions to ensure complete recovery.

-

Drying and Isolation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the interplay between the electron-withdrawing nitro group and the halogenated pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strong electron-withdrawing nitro group at the 8-position significantly activates the quinoline ring towards nucleophilic attack. This effect is particularly pronounced at the 4-position (para to the nitro group in the benzenoid ring), making the bromo substituent a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its utility in medicinal chemistry, allowing for the introduction of various functional groups.

Caption: General scheme and mechanism for SNAr reactions involving this compound.

This reactivity allows for the synthesis of a diverse library of compounds by reacting this compound with various nucleophiles such as amines, thiols, and alkoxides.

Reduction of the Nitro Group

The nitro group at the 8-position can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation yields 8-amino-4-bromoquinoline, a versatile intermediate. The resulting amino group can then be further functionalized, for example, through diazotization or acylation, opening up additional avenues for molecular diversification.

Applications in Research and Drug Development

Quinoline and its derivatives are prominent scaffolds in many pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[4] this compound serves as a key starting material in the synthesis of such molecules.

-

Precursor for Biologically Active Compounds: Its ability to undergo SNAr reactions makes it an excellent precursor for creating libraries of substituted quinolines for high-throughput screening in drug discovery programs. The reduction of the nitro group to an amine provides another point for diversification.[2]

-

Cancer Research: Nitroaromatic compounds are known to have potential applications in cancer therapy, and the quinoline scaffold is present in many anticancer agents. The derivatives of this compound are, therefore, of interest for the development of new therapeutic agents.[2]

-

Alzheimer's Disease Research: Substituted quinolines are being investigated for their potential in the treatment and diagnosis of Alzheimer's disease.[2]

-

Molecular Probes: The reactive nature of this compound makes it suitable for use in the development of molecular probes to study enzyme interactions and other cellular mechanisms.[2]

Spectroscopic Characterization (Predictive)

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, and doublets of doublets) due to spin-spin coupling. The chemical shifts will be influenced by the anisotropic effects of the aromatic system and the electronic effects of the bromo and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the nine carbon atoms in the molecule. The carbons attached to the electronegative nitrogen, bromine, and the nitro group will be shifted downfield. Quaternary carbons will typically show weaker signals. The aromatic carbons generally resonate in the range of 110-150 ppm.[5]

Safety and Handling

As a bromo-nitro aromatic compound, this compound should be handled with care in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Statements (based on related compounds):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern provides a reactive handle for the introduction of diverse functionalities, making it an important precursor for the development of novel therapeutic agents and molecular probes. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research setting.

References

- 1. This compound | C9H5BrN2O2 | CID 86583068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 1379345-02-4 [smolecule.com]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Spectroscopic data of 4-Bromo-8-nitroquinoline (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-8-nitroquinoline

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic properties of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and comparative data from related quinoline derivatives to present a robust, predictive characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify and characterize this and similar molecules.

Molecular Structure and Expected Spectroscopic Behavior

This compound possesses a rigid quinoline core functionalized with two strongly electron-withdrawing groups: a bromine atom at position 4 and a nitro group at position 8. The bromine exerts its influence primarily through an inductive effect, while the nitro group deactivates the ring through both inductive and resonance effects. These electronic characteristics are predicted to significantly influence the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show five signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The electron-withdrawing nature of the bromo and nitro groups will deshield these protons, shifting their resonances to a lower field (higher ppm values) compared to unsubstituted quinoline.[1]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | J = 4.5 - 5.0 |

| H-3 | 7.8 - 8.0 | d | J = 4.5 - 5.0 |

| H-5 | 7.9 - 8.1 | d | J = 7.5 - 8.0 |

| H-6 | 7.6 - 7.8 | t | J = 7.5 - 8.0 |

| H-7 | 8.2 - 8.4 | d | J = 7.5 - 8.0 |

Interpretation of the Predicted ¹H NMR Spectrum

-

H-2 and H-3: These protons are part of the pyridine ring. The proton at C2 is adjacent to the nitrogen atom, leading to significant deshielding. The bromine at C4 will further influence these protons.

-

H-5, H-6, and H-7: These protons are on the benzene ring. The nitro group at C8 will strongly deshield the peri-proton at C7. The coupling pattern (doublet, triplet, doublet) is characteristic of a 1,2,3-trisubstituted benzene ring system.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at 400 MHz or higher.

-

Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[2]

-

Processing: Process the free induction decay (FID) with a Fourier transform, followed by phase and baseline correction.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe their electronic environment.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals for the nine carbon atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 123 - 125 |

| C-4 | 120 - 122 |

| C-4a | 148 - 150 |

| C-5 | 128 - 130 |

| C-6 | 125 - 127 |

| C-7 | 130 - 132 |

| C-8 | 140 - 142 |

| C-8a | 135 - 137 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

The chemical shifts are influenced by the electronegativity of the substituents and the hybridization of the carbon atoms.[3][4]

-

The carbon atoms directly attached to the nitrogen (C2, C8a), bromine (C4), and the nitro group (C8) will have their resonances significantly shifted.

-

Quaternary carbons (C4, C4a, C8, C8a) will typically show lower intensity peaks due to the absence of Nuclear Overhauser Enhancement (NOE).[3]

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled spectrum. A wider spectral width (e.g., 200-220 ppm) is necessary.[2] A greater number of scans is required compared to ¹H NMR to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1600 - 1450 | Aromatic C=C and C=N Stretch | Medium to Strong |

| 1550 - 1500 and 1350 - 1300 | N-O Asymmetric and Symmetric Stretch (NO₂) | Strong |

| 850 - 750 | C-H Out-of-plane Bending | Strong |

| 700 - 500 | C-Br Stretch | Medium to Strong |

Interpretation of the Predicted IR Spectrum

-

The presence of strong absorption bands for the nitro group (N-O stretches) is a key diagnostic feature.[5]

-

The aromatic C=C and C=N stretching vibrations confirm the quinoline core.

-

The C-Br stretching frequency is typically found in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.

Predicted Mass Spectrum (Electron Ionization)

| m/z | Interpretation |

| 252/254 | [M]⁺ and [M+2]⁺ molecular ion peaks |

| 173 | [M - Br]⁺ |

| 127 | [M - Br - NO₂]⁺ |

Interpretation of the Predicted Mass Spectrum

-

The molecular ion peak will appear as a doublet with approximately equal intensity at m/z 252 and 254, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[6]

-

The fragmentation pattern will likely involve the loss of the bromine atom and the nitro group. The molecular formula of this compound is C₉H₅BrN₂O₂ and its monoisotopic mass is 251.95344 Da.[7]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Use electron ionization (EI) at 70 eV.[6]

-

Mass Analysis: Separate the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Synthesis and Spectroscopic Analysis Workflow

A plausible synthesis of this compound could involve the bromination of 8-nitroquinoline. The spectroscopic techniques discussed are crucial for monitoring the reaction and confirming the structure of the final product.

Caption: Synthetic and analytical workflow for this compound.

Integrated Data Analysis for Structural Elucidation

The definitive structural confirmation of this compound relies on the synergistic interpretation of all spectroscopic data.

Caption: Integration of spectroscopic data for structural confirmation.

Conclusion

This technical guide provides a detailed, predictive overview of the ¹H NMR, ¹³C NMR, IR, and mass spectroscopic data for this compound. By understanding the expected spectral features and the underlying principles, researchers can confidently identify and characterize this molecule, facilitating its application in various scientific endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. compoundchem.com [compoundchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C9H5BrN2O2 | CID 86583068 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-Bromo-8-nitroquinoline in Organic Solvents

Introduction

4-Bromo-8-nitroquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a substituted quinoline, its scaffold is a cornerstone in the development of therapeutic agents, owing to the diverse biological activities exhibited by this class of compounds.[2] The functionalization with both a bromine atom and a nitro group endows this compound with unique electronic and steric properties, making it a versatile precursor for further chemical modifications and a candidate for interaction studies with biological targets.[1]

The solubility of a compound is a critical physicochemical parameter that governs its behavior in both chemical reactions and biological systems. For professionals in drug development, poor solubility can impede formulation, lead to low bioavailability, and produce unreliable results in preclinical assays.[3][4] Therefore, a comprehensive understanding of the solubility profile of this compound is not merely academic; it is a fundamental prerequisite for its effective application.

This guide provides an in-depth analysis of the solubility of this compound. As explicit quantitative data for this specific molecule is not widely published, we will first establish a robust theoretical framework to predict its solubility based on its molecular structure and the principles of intermolecular forces. Subsequently, this guide will present a detailed, field-proven experimental protocol for the precise determination of its equilibrium solubility in various organic solvents, ensuring that researchers can generate reliable and reproducible data in their own laboratories.

Physicochemical Profile of this compound

To understand the solubility of a molecule, one must first understand the molecule itself. The structure of this compound dictates the types and strengths of intermolecular forces it can form with solvent molecules.

The molecule consists of a rigid, aromatic quinoline ring system. The presence of a bromine atom at the 4-position and a highly polar nitro group at the 8-position introduces significant electronic asymmetry.

| Property | Value / Description | Source |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₉H₅BrN₂O₂ | [1][5] |

| Molecular Weight | 253.05 g/mol | [1][5] |

| Physical Form | Solid (Predicted/Typical for similar compounds) | [6][7] |

| Calculated XLogP3 | 2.7 | [5] |

| Topological Polar Surface Area (TPSA) | 58.7 Ų | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 4 (Quinoline N, 2x Nitro O) | [5] |

Analysis of Structural Features:

-

Quinoline Core: The fused aromatic ring system is inherently nonpolar and capable of engaging in π-π stacking and van der Waals interactions.

-

Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar functional group. It creates a significant dipole moment and can act as a strong hydrogen bond acceptor.

-

Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall dipole moment. It is a weak hydrogen bond acceptor.

-

Quinoline Nitrogen: The nitrogen atom in the heterocyclic ring is a lone pair donor and can act as a hydrogen bond acceptor.

The calculated XLogP3 value of 2.7 indicates a moderate degree of lipophilicity, suggesting that while the molecule has polar characteristics, it also possesses significant nonpolar character.[5][8] The key to its solubility behavior is the balance between the large, nonpolar aromatic surface and the localized, highly polar nitro group.

Theoretical Principles and Predicted Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[9] This means that solutes dissolve best in solvents that have similar intermolecular force characteristics. We can classify organic solvents and predict the solubility of this compound accordingly.

| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Dipole-Dipole | High | These solvents possess strong dipoles that can effectively solvate the polar nitro group and the quinoline nitrogen. They lack strong hydrogen-bonding networks, so less energy is required to create a cavity for the solute. |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | Medium | These solvents can act as hydrogen bond donors to the nitro and quinoline acceptors. However, the solute must disrupt the solvent's strong H-bond network, and the large nonpolar quinoline backbone is less favorably solvated. |

| Halogenated | Dichloromethane (DCM), Chloroform | Dipole-Dipole, London Dispersion | Medium to High | These solvents have moderate polarity and can interact favorably with both the polar functional groups and the nonpolar aromatic system of the solute. |

| Nonpolar Aromatic | Toluene, Benzene | London Dispersion, π-π Stacking | Low to Medium | These solvents can engage in favorable π-π stacking interactions with the quinoline ring system, but they are poor at solvating the highly polar nitro group, limiting overall solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | London Dispersion | Very Low | The weak van der Waals forces of these solvents are insufficient to overcome the crystal lattice energy of the solid solute and cannot effectively solvate the polar nitro group. |

Experimental Determination of Equilibrium Solubility

While predictions are invaluable for initial screening, precise quantitative data must be determined experimentally. The Shake-Flask Method is the gold standard for measuring equilibrium solubility due to its reliability and direct measurement under equilibrium conditions.[10][11]

3.1 Principle of the Shake-Flask Method

The core principle is to create a saturated solution by agitating an excess amount of the solid solute in the solvent for a sufficient period to allow the system to reach thermodynamic equilibrium.[10][11] At equilibrium, the rate of dissolution equals the rate of precipitation. The supernatant is then carefully separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.[12]

3.2 Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the attainment of true equilibrium.

Materials and Equipment:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Glass vials or flasks with screw caps (e.g., 4-20 mL)

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is ~10-20 mg of solid per 1 mL of solvent.

-

Precisely add a known volume of the desired organic solvent to each vial.

-

Prepare at least three replicate vials for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Causality: Solubility is highly temperature-dependent, so precise and constant temperature control is critical for accurate results.

-

Agitate the samples at a constant speed (e.g., 200-300 rpm). The agitation must be vigorous enough to keep the solid suspended but not so vigorous as to cause mechanical degradation of particles.

-

Allow the samples to equilibrate for at least 24-48 hours. Causality: Reaching true thermodynamic equilibrium can be slow. A time-course study (e.g., sampling at 24, 48, and 72 hours) should be performed initially to confirm that the measured concentration does not change over time, thus verifying equilibrium has been reached.[3][12]

-

-

Sample Separation:

-

After equilibration, let the vials stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Causality: Filtration is a critical step to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility. The filter must be chemically compatible with the solvent.

-

-

Quantification (See Section 3.3):

-

Immediately after filtration, accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample to determine the concentration of this compound.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express results in units such as mg/mL or mol/L.

-

3.3 Analytical Quantification via HPLC-UV

High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a highly specific and sensitive method for quantifying the concentration of dissolved compounds.[13][14]

Workflow for Quantification:

-

Method Development:

-

Column: A standard C18 reverse-phase column is a good starting point.

-

Mobile Phase: A mixture of acetonitrile or methanol and water (with a modifier like 0.1% formic acid or trifluoroacetic acid, if needed for peak shape) is typical. A gradient or isocratic elution can be developed to achieve a sharp, well-resolved peak for this compound.

-

Detection Wavelength (λmax): Scan a standard solution of the compound using the UV detector's spectral scan function to determine the wavelength of maximum absorbance. This maximizes sensitivity.[15] Aromatic systems like quinoline typically absorb strongly in the UV range (220-350 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

-

Calibration Curve Construction:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot the peak area versus concentration to create a calibration curve. The curve must demonstrate linearity (R² > 0.995) over the desired concentration range. Trustworthiness: The calibration curve is the basis for all quantitative measurements. Its linearity and reproducibility validate the accuracy of the concentration determination.[14]

-

-

Sample Analysis:

-

Inject the filtered and diluted samples from the solubility experiment.

-

Determine the peak area for this compound in each sample.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply by the dilution factor to obtain the final solubility value.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Experimental workflow for solubility determination.

Safety and Handling

As a substituted nitroaromatic and halogenated heterocyclic compound, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from closely related compounds provide essential guidance.

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16][17]

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16] Avoid contact with skin and eyes.[16] After handling, wash hands thoroughly.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[18]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for chemical waste.

Conclusion

This guide has provided a dual approach to understanding the solubility of this compound. By analyzing its molecular structure, we can make scientifically grounded predictions about its behavior in a range of common organic solvents, anticipating high solubility in polar aprotic solvents like DMSO and low solubility in nonpolar solvents like hexane. More importantly, this document provides a comprehensive, step-by-step experimental protocol based on the trusted shake-flask method coupled with HPLC-UV analysis. This empowers researchers to move beyond prediction and generate precise, reliable, and publishable solubility data. Adherence to this protocol, with careful attention to temperature control and the confirmation of equilibrium, will ensure the high quality of data essential for advancing research and development in any field utilizing this versatile quinoline derivative.

References

- 1. Buy this compound | 1379345-02-4 [smolecule.com]

- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. This compound | C9H5BrN2O2 | CID 86583068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-8-nitroisoquinoline CAS#: 677702-62-4 [chemicalbook.com]

- 7. 4-BROMO-8-NITROISOQUINOLINE | CymitQuimica [cymitquimica.com]

- 8. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. longdom.org [longdom.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. cdnisotopes.com [cdnisotopes.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. fishersci.com [fishersci.com]

The Strategic Application of 4-Bromo-8-nitroquinoline in Modern Medicinal Chemistry: A Technical Guide

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] This technical guide delves into the unique potential of a specific, functionalized quinoline, 4-Bromo-8-nitroquinoline, as a versatile building block for the discovery of novel therapeutic agents. We will explore its synthesis, reactivity, and burgeoning applications in the development of anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical insights into leveraging this promising scaffold.

Introduction: The Quinoline Core and the Strategic Importance of this compound

Quinoline, a bicyclic aromatic heterocycle, is a fundamental motif in numerous pharmaceuticals, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.[2]

This compound emerges as a particularly strategic starting material for several key reasons:

-

Dual Functionalization: The presence of both a bromine atom at the 4-position and a nitro group at the 8-position provides two distinct and chemically addressable sites for molecular elaboration.

-

Reactive Handles for Cross-Coupling: The bromo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.[4][5]

-

Modulation of Electronic Properties: The electron-withdrawing nature of the nitro group significantly influences the electronic landscape of the quinoline ring, which can enhance reactivity and impact biological target interactions.[6]

-

Gateway to Further Derivatization: The nitro group can be readily reduced to an amino group, opening up a plethora of subsequent chemical transformations, including amide bond formation and diazotization reactions.

This guide will provide a comprehensive overview of how these features can be harnessed to generate libraries of novel compounds with therapeutic potential.

Synthesis and Reactivity of this compound

The synthesis of this compound is typically achieved through a multi-step process, starting from a readily available precursor. While a specific, detailed protocol for this exact molecule is not extensively published, a reliable synthetic route can be adapted from established methods for analogous substituted quinolines.

Proposed Synthetic Pathway

A logical and feasible synthetic route would involve the bromination of 8-nitroquinoline or the nitration of 4-bromoquinoline. The latter is often more straightforward to control regioselectively.

dot

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol (Adapted from Similar Syntheses)

The following protocol is an adapted procedure based on the nitration of halo-aromatic compounds and should be optimized for safety and yield in a laboratory setting.[7]

Objective: To synthesize this compound via nitration of 4-bromoquinoline.

Materials:

-

4-Bromoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

-

Slowly add 4-bromoquinoline to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-bromoquinoline in sulfuric acid, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Anticancer Drug Discovery

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents, with derivatives known to target various cellular mechanisms, including DNA intercalation, topoisomerase inhibition, and kinase signaling pathways.[8] this compound provides a robust platform for the development of novel anticancer compounds.

Mechanism of Action of Quinoline-Based Anticancer Agents

Quinoline derivatives exert their anticancer effects through multiple mechanisms:

-

Induction of Apoptosis: Many quinoline compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[6] This can be triggered through intrinsic or extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.

-

Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.

-

Inhibition of Topoisomerases: Some quinoline derivatives can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair.[9] This leads to DNA damage and subsequent cell death.

-

Kinase Inhibition: The quinoline scaffold is a key component of several approved kinase inhibitors.[10] By modifying the 4- and 8-positions of this compound, it is possible to design selective inhibitors of kinases that are dysregulated in cancer.

-

Induction of Oxidative Stress: Certain nitro-substituted quinolines can generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cellular damage.[11]

dot

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. acgpubs.org [acgpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Reactivity of the bromine atom in 4-Bromo-8-nitroquinoline

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromo-8-Nitroquinoline

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the bromine atom at the C4 position of the this compound scaffold. This heteroaromatic compound is a valuable building block in medicinal chemistry and materials science, primarily due to the versatile reactivity of its C-Br bond. The presence of a potent electron-withdrawing nitro group at the C8 position profoundly influences the electronic characteristics of the quinoline ring, rendering the C4 position susceptible to a variety of transformations. This document elucidates the underlying electronic principles governing this reactivity and provides detailed, field-proven protocols for key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their synthetic programs.

Introduction: The Strategic Importance of this compound

This compound is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at the C4 position and a nitro group at the C8 position.[1][2] Its molecular formula is C₉H₅BrN₂O₂ and it has a molecular weight of approximately 253.05 g/mol .[1] The quinoline motif is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from antimicrobial to anticancer research.[1][3] The strategic placement of the bromine and nitro groups on this scaffold provides a unique handle for synthetic diversification. The bromine atom serves as an excellent leaving group or a handle for cross-coupling reactions, while the nitro group can be reduced to a versatile amino group, further expanding the potential for derivatization.[1][4] This guide focuses specifically on the reactivity of the C4-bromine, which is significantly activated by the electronic influence of the distal C8-nitro group.

Electronic Architecture and Reactivity Principles

The reactivity of the C4-bromine in this compound is not merely a function of a typical aryl halide bond. It is a direct consequence of the powerful electron-withdrawing nature of the nitro group, which modulates the electron density across the entire aromatic system.

The nitro group is one of the strongest electron-withdrawing groups used in organic synthesis, exerting its influence through both inductive (-I) and resonance (-R) effects.[5][6] Positioned at C8, it strongly deactivates the benzene ring portion of the quinoline system towards electrophilic attack but, critically, activates the entire scaffold for nucleophilic attack.[6][7] This effect is particularly pronounced at the C4 position, which is para to the nitrogen atom of the quinoline ring and influenced by the resonance delocalization involving the C8-nitro group. This activation makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles, facilitating the displacement of the bromide ion.[8][9]

This activation is central to the feasibility of Nucleophilic Aromatic Substitution (SNAr) reactions. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11] The stability of this complex is the determining factor for the reaction's success. The presence of the C8-nitro group provides substantial stabilization to this intermediate by delocalizing the negative charge, thereby lowering the activation energy of the reaction.[8][10][11]

References

- 1. Buy this compound | 1379345-02-4 [smolecule.com]

- 2. This compound | C9H5BrN2O2 | CID 86583068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

The Dual Mandate of the Nitro Group in 4-Bromo-8-nitroquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pivotal role the nitro group plays in dictating the chemical reactivity of the 4-Bromo-8-nitroquinoline scaffold. This quinoline derivative is a valuable building block in medicinal chemistry, and understanding the nuanced influence of the nitro substituent is paramount for its strategic application in the synthesis of novel therapeutic agents. We will explore the underlying electronic effects, detail its impact on nucleophilic aromatic substitution, and provide practical, field-proven experimental protocols.

Introduction: The Strategic Importance of this compound

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals. The strategic introduction of substituents allows for the fine-tuning of a molecule's physicochemical properties and biological activity. In this compound, the interplay between the bromine atom at the 4-position and the nitro group at the 8-position creates a molecule with distinct and exploitable reactivity. While the bromine atom serves as a versatile leaving group, it is the 8-nitro group that is the primary determinant of the molecule's chemical behavior, a facet we will explore in detail. The insights provided herein are intended to empower researchers to leverage the unique chemistry of this compound in the rational design of new chemical entities. The biological significance of this compound derivatives has been noted in various studies, with antimicrobial and anticancer properties being of particular interest.[1] The mechanism often involves the reduction of the nitro group to amino derivatives, which can then interact with cellular targets.[1]

The Electronic Influence of the 8-Nitro Group: A Tale of Two Effects

The profound impact of the nitro group on the reactivity of the quinoline ring stems from its powerful electron-withdrawing nature. This influence is exerted through two primary electronic effects: the inductive effect and the resonance effect.[2][3]

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.[4][5] This effect deactivates the entire ring system towards electrophilic attack but, crucially, makes the ring more susceptible to nucleophilic attack.[2]

-

Resonance Effect (-R or -M): The nitro group can delocalize the pi-electrons of the quinoline ring onto its oxygen atoms.[2][4][5] This delocalization is most pronounced at the ortho and para positions relative to the nitro group. In the case of 8-nitroquinoline, this effect significantly reduces electron density at positions 5 and 7.

The combination of these two effects renders the quinoline ring electron-deficient, a key factor in its reactivity profile.[6]

Caption: Electronic effects of the nitro group on the quinoline ring.

Activating Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The primary consequence of the nitro group's electron-withdrawing prowess is the activation of the quinoline ring towards nucleophilic aromatic substitution (SNAr).[7] While aromatic rings are typically electron-rich and thus poor electrophiles, the presence of a strong electron-withdrawing group like a nitro group can reverse this polarity, making the ring susceptible to attack by nucleophiles.[7]

In this compound, the bromine atom at the 4-position is an excellent leaving group. The 8-nitro group, while not directly ortho or para to the leaving group, still exerts a significant activating effect on the entire ring system. The attack of a nucleophile at the 4-position leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.[8] The stability of this intermediate is crucial for the reaction to proceed, and the nitro group plays a key role in stabilizing this transient species through resonance.[9][10]

Caption: The Addition-Elimination mechanism of SNAr on this compound.

Causality in Experimental Design: Why Amines are Excellent Nucleophiles

The synthesis of 4-aminoquinoline derivatives is a common and highly valuable transformation in medicinal chemistry.[11][12] Amines, both primary and secondary, are particularly effective nucleophiles in SNAr reactions with this compound. This is due to a combination of factors:

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes amines inherently nucleophilic.

-

Reaction Conditions: These reactions can often be carried out under relatively mild conditions, which is advantageous when working with sensitive functional groups.[13] Microwave irradiation has also been successfully employed to accelerate these reactions, often leading to higher yields in shorter reaction times.[11][12]

Field-Proven Protocol: Synthesis of N-alkyl-8-nitroquinolin-4-amine

This protocol details a representative SNAr reaction for the synthesis of a 4-aminoquinoline derivative.